2-Chloro-4-(cyclohexyloxy)phenol
Description
2-Chloro-4-cyclohexylphenol (CAS 3964-61-2) is a chlorinated phenolic compound with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.70 g/mol . Its structure features a hydroxyl group at the para position relative to a chlorine atom and a cyclohexyl substituent. The cyclohexyl group, a bulky aliphatic moiety, imparts significant hydrophobicity and steric hindrance, influencing its solubility, stability, and reactivity.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-4-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
IKQGBZJSODJVND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclohexyloxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with cyclohexanol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-4-(cyclohexyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to modulate biological pathways and target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, such as coatings, adhesives, and polymers. Its unique chemical properties contribute to the performance and stability of these products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclohexyloxy)phenol involves its interaction with cellular components. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in halogen bonding, further influencing molecular interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects or modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in 2-chloro-4-cyclohexylphenol increases lipophilicity compared to derivatives with polar substituents (e.g., methylsulfonyl or methoxyethyl groups) . The trifluoromethylphenoxy group in 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol enhances both lipophilicity and electronegativity, favoring membrane permeability .
- Acidity (pKa): Electron-withdrawing groups (e.g., methylsulfonyl in 2-chloro-4-(methylsulfonyl)phenol) lower the pKa of the phenolic hydroxyl group, increasing acidity. In contrast, the cyclohexyl group (electron-donating) reduces acidity .
Solubility :
- Polar substituents like methoxyethyl or methylsulfonyl improve aqueous solubility compared to the hydrophobic cyclohexyl group .
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